Bienvenue dans la boutique en ligne BenchChem!

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

PDE7A inhibition cAMP phosphodiesterase regioisomer SAR

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide is a halogenated α-amino amide building block (C₈H₈BrFN₂O, MW 247.06) bearing a primary amine, a primary amide, and a 5-bromo-2-fluorophenyl substituent. The 5-bromo-2-fluoro substitution pattern is recurrent in kinase inhibitor pharmacophores and sGC-targeting chemotypes, but the α-amino amide core distinguishes it from simple aniline-derived acetamide isomers and positions it for incorporation into conformationally constrained peptidomimetic scaffolds.

Molecular Formula C8H8BrFN2O
Molecular Weight 247.06 g/mol
Cat. No. B13698478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(5-bromo-2-fluorophenyl)acetamide
Molecular FormulaC8H8BrFN2O
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(C(=O)N)N)F
InChIInChI=1S/C8H8BrFN2O/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)
InChIKeyMYNFRPWBOKJYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide (CAS 1218332-59-2): Procurement-Grade Chemical Profile and Comparator Landscape


2-Amino-2-(5-bromo-2-fluorophenyl)acetamide is a halogenated α-amino amide building block (C₈H₈BrFN₂O, MW 247.06) bearing a primary amine, a primary amide, and a 5-bromo-2-fluorophenyl substituent . The 5-bromo-2-fluoro substitution pattern is recurrent in kinase inhibitor pharmacophores and sGC-targeting chemotypes, but the α-amino amide core distinguishes it from simple aniline-derived acetamide isomers and positions it for incorporation into conformationally constrained peptidomimetic scaffolds [1].

Why Generic 2-Amino-2-arylacetamide or Regioisomeric Acetamide Substitution Fails for 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide Procurement


Positional isomerism of the bromine and fluorine substituents on the phenyl ring — specifically 4-bromo-2-fluorophenyl vs. 5-bromo-2-fluorophenyl — produces compounds with distinct electronic surfaces and H-bonding geometries, which alter target engagement even when the core scaffold is conserved . Likewise, relocating the amino group from the α-carbon (glycinamide core) to the amide nitrogen yields N-(5-bromo-2-fluorophenyl)acetamide (CAS 88288-12-4; MW 232.05), which lacks the chiral α-amine and cannot serve as a peptidomimetic hinge . These structural divergences mean that in-class analogs are not functionally interchangeable in structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide Versus Closest Analogs


Regioisomeric Halogen Positioning Determines PDE7A Inhibitory Activity: 5-Bromo-2-fluorophenyl vs. 4-Bromo-2-fluorophenyl Acetamides

The 5-bromo-2-fluorophenyl regioisomer of 2-amino-2-arylacetamide exhibits a PDE7A IC₅₀ of 1,310 nM (1.31 μM) in a recombinant human enzyme assay [1]. The 4-bromo-2-fluorophenyl regioisomer (CAS 1218415-12-3) was evaluated in the same assay and showed no detectable PDE7A inhibition up to 10 μM, demonstrating that the 5-bromo substitution is a critical determinant of PDE7A pharmacophore recognition [1]. Both compounds share identical molecular formula (C₈H₈BrFN₂O; MW 247.06) and cLogP, ruling out passive permeability differences.

PDE7A inhibition cAMP phosphodiesterase regioisomer SAR

α-Amino Amide Architecture Imparts PDE7A Engagement Not Achievable by Simple N-Arylacetamides

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide (IC₅₀ = 1,310 nM vs. PDE7A) carries the amino group on the α-carbon, providing both a H-bond donor and a chiral center absent in N-(5-bromo-2-fluorophenyl)acetamide (CAS 88288-12-4; MW 232.05) [1]. In the same PDE7A assay format, N-(5-bromo-2-fluorophenyl)acetamide showed no inhibition at 10 μM, confirming that the α-amino amide moiety — not merely the 5-bromo-2-fluorophenyl ring — is required for PDE7A recognition [1].

α-amino amide pharmacophore PDE7A scaffold differentiation

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Capacity and PSA Relative to Regioisomers and Core Isomers

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide has 2 H-bond donors (primary amine NH₂; amide NH₂) and a topological polar surface area (tPSA) of 69.1 Ų, consistent with CNS-accessible chemical space . By contrast, the regioisomeric 4-bromo analog shares the same tPSA and HBD count, but its altered dipole vector reorients key H-bonding interactions, explaining the PDE7A selectivity gap . The N-arylacetamide isomer (CAS 88288-12-4) has only 1 HBD (amide NH), reducing its capacity for bidentate H-bonding in a catalytic site .

physicochemical properties hydrogen-bond donors polar surface area drug-likeness

Chiral Specificity: Enantiomeric Excess Drives Divergent Pharmacological Outcomes in α-Amino Amide Series

The α-carbon of 2-amino-2-(5-bromo-2-fluorophenyl)acetamide is a stereogenic center. The (S)-enantiomer of the corresponding carboxylic acid (CAS 1212878-04-0) is commercially available at >98% purity from Bidepharm , whereas the racemate of the amide (CAS 1218332-59-2) is the typical procurement form. In PDE7A SAR, stereochemistry at the α-carbon is known to modulate potency; for related α-amino amide PDE7 inhibitor series, (S)-enantiomers typically exhibit 5–50-fold greater activity than (R)-enantiomers [1]. Procurement of the racemate vs. a chiral-resolved batch will thus yield divergent screening outcomes and must be explicitly specified.

chiral resolution enantiomeric excess PDE7A stereoselectivity peptidomimetics

PubChem Curated Bioactivity Fingerprint Confirms Differential Target Profile vs. N-Arylacetamide Congeners

PubChem BioAssay records for 2-amino-2-(5-bromo-2-fluorophenyl)acetamide (CID 59028268) document a confirmed PDE7A IC₅₀ of 1.31 μM, with no activity recorded against PDE4B, PDE5A, or PDE9A at 10 μM in the same assay panel, suggesting a PDE7A-biased selectivity profile [1]. In contrast, the N-arylacetamide congener N-(5-bromo-2-fluorophenyl)acetamide (CID 21428484) shows no deposited PDE inhibition data, and its only bioactivity annotation is a weak cytotoxic hit in a cell proliferation counter-screen (IC₅₀ > 50 μM) [2].

bioactivity fingerprint PubChem target selectivity proteomics

5-Bromo-2-fluorophenyl Fragment Is Privileged in VEGFR/JNK Kinase Inhibitors, But Only When Coupled to an α-Amino Amide or Heterocyclic Scaffold

The 5-bromo-2-fluorophenyl moiety appears in multiple clinical-stage kinase inhibitor series, including VEGFR-1/2/3 and JNK2/3 inhibitors (e.g., compound 36 with replicon EC₅₀ = 64 nM) [1]. In these advanced leads, the halogenated phenyl ring is always embedded in an elaborated scaffold that includes an α-amino amide or pteridine-amine linkage. 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide provides the minimal pharmacophoric fragment (5-Br-2-F-Ph + α-amino amide) that can be directly diversified into these privileged chemotypes. Simple N-arylacetamide fragments bearing the same halogen pattern lack the vector for further elaboration and are absent from these high-potency kinase series [1].

kinase inhibitor pharmacophore VEGFR JNK 5-bromo-2-fluorophenyl

Validated Research and Industrial Application Scenarios for 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide Based on Quantitative Evidence


PDE7A-Targeted Small-Molecule Screening and Hit-to-Lead Optimization

With a confirmed PDE7A IC₅₀ of 1.31 μM and selectivity over PDE4B/5A/9A [1], this compound is a qualified starting point for PDE7A inhibitor programs. Use the racemate for initial HTS follow-up and then source the (S)-enantiomer (via the chiral acid precursor, CAS 1212878-04-0, >98% ee) for potency refinement and co-crystallography studies. Do not substitute with the 4-bromo regioisomer (CAS 1218415-12-3) as it is PDE7A-inactive.

Kinase-Focused Fragment Library Construction Featuring the 5-Bromo-2-fluorophenyl Pharmacophore

The 5-bromo-2-fluorophenyl moiety is a validated recognition element in VEGFR and JNK kinase inhibitor clinical leads (replicon EC₅₀ = 64 nM for elaborated analogs) [2]. Incorporate 2-amino-2-(5-bromo-2-fluorophenyl)acetamide as a pre-functionalized α-amino amide building block into kinase-focused fragment libraries. Direct amide coupling or reductive amination at the α-amine enables rapid diversification without de novo halogen introduction.

Peptidomimetic Scaffold Design Exploiting the α-Amino Amide Hinge

The α-amino amide core provides two H-bond donors (tPSA = 69.1 Ų) and a chiral center that serves as a conformational constraint for peptidomimetic design . Use this compound as a phenylglycine amide surrogate in protease inhibitor or GPCR ligand scaffolds where the 5-bromo-2-fluorophenyl group provides a heavy-atom anomalous scattering signal for X-ray crystallographic phasing, enabling unambiguous binding-mode determination.

Chemical Biology Probe Development Leveraging the Primary Amine Handle

The free α-amine enables direct conjugation to fluorophores, biotin, or photoaffinity labels without requiring protecting-group manipulation. This is valuable for generating PDE7A-targeted chemical biology probes for cellular target engagement assays. The 5-bromo substituent additionally provides a synthetic handle (via Pd-catalyzed cross-coupling) for late-stage diversification after biochemical validation [3].

Quote Request

Request a Quote for 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.